molecular formula C24H22S B12604266 5,6-Diethyl-1,3-diphenyl-2-benzothiophene CAS No. 643767-89-9

5,6-Diethyl-1,3-diphenyl-2-benzothiophene

Cat. No.: B12604266
CAS No.: 643767-89-9
M. Wt: 342.5 g/mol
InChI Key: PASSGRPTXHRMAW-UHFFFAOYSA-N
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Description

5,6-Diethyl-1,3-diphenyl-2-benzothiophene is a sophisticated benzothiophene derivative offered for research and development purposes. This compound features a benzothiophene core—a five-membered heteroaromatic ring containing a sulfur atom —which is strategically substituted with ethyl and phenyl groups to modulate its electronic properties, steric profile, and overall reactivity. This makes it a valuable building block in exploratory chemistry.Benzothiophene scaffolds are of significant interest in medicinal chemistry due to their wide range of therapeutic properties . They are found in several FDA-approved drugs and are investigated for their potential as antimicrobial , anti-inflammatory , and anticancer agents . The specific pattern of substituents on this compound may be explored to target specific biological pathways or to serve as a key intermediate in the synthesis of more complex pharmacologically active molecules . Beyond medicinal applications, benzothiophene derivatives are also important in material science, particularly in the fabrication of organic electronics such as light-emitting diodes (OLEDs) and semiconductors, where their π-conjugated system contributes to desirable electronic properties .Synthetic chemistry methodologies for constructing the benzothiophene core continue to evolve, with recent advances including domino reaction protocols , electrophilic cyclization , and electrochemical synthesis . These methods allow for the efficient and selective creation of diversely functionalized benzothiophenes, providing researchers with powerful tools to access novel compounds.This product is provided "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring all necessary permissions and licenses are obtained for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

643767-89-9

Molecular Formula

C24H22S

Molecular Weight

342.5 g/mol

IUPAC Name

5,6-diethyl-1,3-diphenyl-2-benzothiophene

InChI

InChI=1S/C24H22S/c1-3-17-15-21-22(16-18(17)4-2)24(20-13-9-6-10-14-20)25-23(21)19-11-7-5-8-12-19/h5-16H,3-4H2,1-2H3

InChI Key

PASSGRPTXHRMAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(SC(=C2C=C1CC)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 5,6 Diethyl 1,3 Diphenyl 2 Benzothiophene

Retrosynthetic Analysis of the 2-Benzothiophene Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. airitilibrary.com This process involves breaking bonds (disconnections) to reveal potential synthetic precursors. airitilibrary.com

Key Disconnection Strategies

For the 5,6-Diethyl-1,3-diphenyl-2-benzothiophene core, several disconnection strategies can be envisioned. The most common approaches focus on the formation of the thiophene (B33073) ring, which is fused to the benzene (B151609) ring. rsc.orgnih.gov

C-S/C-C Bond Disconnection: A primary strategy involves the disconnection of the C-S and a C-C bond of the thiophene ring. This leads to precursors such as a substituted 2-alkynylthioanisole or a diaryl sulfide (B99878) derivative which can undergo intramolecular cyclization. researchgate.netrsc.org

Disconnection of Phenyl Groups: The phenyl groups at the 1- and 3-positions can be disconnected, suggesting their introduction via cross-coupling reactions.

Formation from Aryne Precursors: A more modern approach involves the reaction of an aryne precursor with an alkynyl sulfide, which can be a powerful tool for constructing substituted benzothiophenes. nih.govchemistryviews.org

Precursor Identification and Synthesis

Based on the disconnection strategies, several key precursors for the synthesis of this compound can be identified.

A plausible retrosynthetic analysis starting from the target molecule is outlined below:

Target Molecule: this compound

Precursor A (via C-S cyclization): A substituted 1-(2-(methylthio)phenyl)-2-phenylethan-1-one derivative can be a key intermediate. The diethyl substitution would be present on the phenyl ring.

Precursor B (via transition metal catalysis): A 1,2-diethyl-4,5-diiodobenzene could serve as a starting point, which can then undergo sequential coupling reactions to introduce the thiophene ring and the phenyl substituents.

Precursor C (via aryne chemistry): A suitably substituted o-silylaryl triflate can act as an aryne precursor, which would then react with a diphenyl-substituted alkynyl sulfide. nih.gov

The synthesis of these precursors would involve standard organic transformations, such as Friedel-Crafts reactions to introduce the diethyl groups onto a benzene ring, followed by halogenation or other functional group interconversions.

Classical and Modern Approaches to Benzothiophene (B83047) Ring Formation

The formation of the benzothiophene ring is the cornerstone of the synthesis. Both classical and modern methods offer viable routes.

Cyclization Reactions Involving Sulfur Sources

A common method for benzothiophene synthesis involves the cyclization of a precursor containing a sulfur atom.

Electrophilic Cyclization: 2-Alkynylthioanisoles can undergo electrophilic cyclization to form 2,3-disubstituted benzothiophenes. researchgate.netnih.govorganic-chemistry.org This reaction can be mediated by various electrophilic sulfur reagents. researchgate.netnih.gov

Base-Mediated Condensation: Base-mediated condensation reactions can also be employed to construct the benzothiophene skeleton. chim.it

Radical Cyclization: Intramolecular radical cyclization of appropriate precursors offers another route to the benzothiophene core. dntb.gov.ua

Cyclization Method Sulfur Source Key Features Reference(s)
Electrophilic CyclizationInternal (e.g., thioanisole)Mild conditions, good for 2,3-disubstitution researchgate.netnih.govorganic-chemistry.org
Base-Mediated CondensationExternal or InternalVersatile for various substitution patterns chim.it
Radical CyclizationInternalCan be used for complex structures dntb.gov.ua

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzothiophenes. researchgate.netkfupm.edu.sa

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-S and C-C bond formation. rsc.orgnih.gov For instance, a palladium-catalyzed Sonogashira type cross-coupling reaction between a 2-iodothiophenol (B3069315) and a terminal alkyne can yield 2-substituted benzothiophenes. rsc.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions are also prevalent, particularly for C-S bond formation. rsc.org

Other Metals: Other transition metals like rhodium and cobalt have also been utilized in the synthesis of benzothiophenes. rsc.org

Catalyst Reaction Type Advantages Reference(s)
PalladiumCross-coupling, C-H activationHigh efficiency, broad substrate scope rsc.orgnih.gov
CopperC-S bond formationCost-effective, good for specific transformations rsc.org
RhodiumC-H activationAlternative reactivity rsc.org
CobaltMigratory arylzincationModular approach for multisubstituted products rsc.org

Metal-Free and Green Chemistry Synthetic Routes

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. nih.gov

Iodine-Catalyzed Reactions: Iodine can catalyze the cascade reactions of substituted thiophenols with alkynes under metal- and solvent-free conditions to produce benzothiophene derivatives. organic-chemistry.org

Visible-Light-Promoted Cyclization: Visible-light photocatalysis offers a green alternative for the synthesis of benzothiophenes from disulfides and alkynes. rsc.org

Electrochemical Synthesis: Electrochemical methods provide a reagent-free approach to promote the cyclization reactions for benzothiophene synthesis. nih.gov

Method Key Reagent/Condition Green Chemistry Aspect Reference(s)
Iodine-Catalyzed CascadeIodineMetal-free, solvent-free potential organic-chemistry.org
Photocatalytic Radical AnnulationEosin (B541160) Y, Green LightUse of visible light, mild conditions organic-chemistry.org
Electrochemical SynthesisElectricityAvoids chemical oxidants and catalysts nih.gov
Use of Green SolventsEthanolRenewable and less toxic solvent nih.gov

Targeted Synthesis of Substituted Benzothiophenes: Specific Strategies for Diethyl and Diphenyl Moieties

The construction of the 5,6-diethyl-2,3-diphenylbenzo[b]thiophene molecule requires precise control over the placement of four distinct substituents onto the benzothiophene framework. Synthetic strategies typically fall into two categories: building the heterocyclic system from a pre-functionalized precursor or direct functionalization of the benzothiophene core. For a tetra-substituted derivative like the target compound, cyclization of a carefully constructed acyclic precursor is often the more efficient approach.

Regioselectivity is paramount in synthesizing asymmetrically substituted benzothiophenes. The introduction of the 5,6-diethyl groups is typically achieved by selecting a starting material that already contains this substitution pattern on a benzene ring, such as a derivative of 1,2-diethylbenzene. The 2,3-diphenyl substitution on the thiophene ring can then be introduced through a cyclization reaction with a reagent that provides the remaining atoms and the phenyl groups.

Common strategies for constructing 2,3-disubstituted benzothiophenes include:

Electrophilic Cyclization of o-Alkynyl Thioanisoles : This powerful method involves the cyclization of an ortho-alkynyl thioanisole (B89551) precursor. nih.govorganic-chemistry.org For the target molecule, a plausible precursor would be a derivative of 4,5-diethyl-2-((diphenylacetyl)thio)aniline. More commonly, the reaction of an o-alkynyl thioanisole with an electrophile leads to 2,3-disubstituted products. A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been successfully used for the electrophilic cyclization of various o-alkynyl thioanisoles, yielding 2,3-disubstituted benzo[b]thiophenes in excellent yields under mild conditions. nih.govorganic-chemistry.org

Palladium-Catalyzed Reactions : Transition-metal catalysis offers a versatile toolkit for regioselective C-C and C-S bond formation. Palladium-catalyzed C-H arylation can be used to functionalize the benzothiophene core, though achieving the desired tetra-substitution pattern can be challenging due to competing reaction sites. organic-chemistry.org A more direct approach involves the cyclization of precursors like o-halovinylbenzenes with a sulfur source, a method that provides various 2-substituted benzo[b]thiophenes. organic-chemistry.org To achieve the 2,3-diphenyl pattern, one might employ the cyclization of a 1-(o-thiophenyl) -1,2-diphenylethene derivative.

Thienobenzyne Intermediates : For accessing multi-substituted benzothiophenes, the generation of thienobenzyne intermediates from o-silylaryl triflates offers a modern and effective route. nih.gov These highly reactive intermediates can be trapped with various arynophiles to create diverse substitution patterns. This method has expanded the range of synthesizable multi-substituted benzothiophenes, including those with various heteroatom substituents. nih.gov

C-H Functionalization : While direct C-H functionalization of the parent benzothiophene is possible, controlling regioselectivity for tetra-substitution is difficult. The C2 position is generally the most reactive for functionalization due to the acidity of the C-H bond. nih.gov Functionalization at C3 is more challenging but can be achieved using directing groups or by activating the molecule, for instance, by forming a benzothiophene S-oxide. nih.gov

The target molecule, 5,6-diethyl-2,3-diphenylbenzo[b]thiophene, is achiral as it possesses a plane of symmetry and no stereocenters. Therefore, the synthesis of this specific compound does not require the control of stereochemistry in the final product.

However, it is important to note that stereochemical control is a critical consideration in the synthesis of many other substituted benzothiophenes. For instance, the synthesis of enantioenriched 2,3-disubstituted benzothiophenes has been achieved through enantiospecific coupling reactions of chiral benzothiophene S-oxides with boronic esters. researchgate.net Furthermore, asymmetric transfer hydrogenation of imines containing a thiophene moiety, catalyzed by manganese complexes, can produce chiral amines with excellent enantioselectivity, highlighting the importance of stereocontrol when chirality is a factor in related heterocyclic systems. acs.org

Reaction Mechanisms and Mechanistic Studies Relevant to this compound Synthesis

Understanding the underlying reaction mechanisms is crucial for developing and optimizing synthetic routes. The formation of the benzothiophene ring can proceed through various pathways, including radical, electrophilic, and nucleophilic processes.

Radical-mediated reactions provide an alternative to traditional ionic pathways for constructing the benzothiophene skeleton. These methods often feature mild reaction conditions and high functional group tolerance.

Photocatalytic Annulation : A photocatalytic radical annulation process using visible light and a photosensitizer like eosin Y can generate substituted benzothiophenes regioselectively from o-methylthio-arenediazonium salts and alkynes. organic-chemistry.org In the context of the target molecule, this could involve a reaction between a 4,5-diethyl-substituted diazonium salt and diphenylacetylene.

Metal-Free Radical-Triggered Cyclization : A facile method for synthesizing benzothiophenes involves a metal-free, iodine-catalyzed intramolecular C–S bond formation. rsc.org This process uses oxygen from the air as the oxidant and proceeds through a radical-triggered mechanism. rsc.org

Electrochemical Synthesis : Electrochemical methods can be used to generate radical intermediates under controlled conditions. The reaction of sulfonhydrazides with internal alkynes can produce benzothiophene-1,1-dioxides. nih.gov Mechanistic studies, including the use of radical scavengers like TEMPO, have confirmed the involvement of a radical pathway in this transformation. nih.gov A plausible mechanism involves the formation of a sulfonyl radical, which adds to the alkyne (e.g., diphenylacetylene) to form an alkenyl radical that subsequently cyclizes. nih.gov

Table 1: Mechanistic Probe Experiments in Benzothiophene Synthesis This table summarizes control experiments used to elucidate the involvement of radical species in an electrochemical synthesis of benzothiophene derivatives.

ExperimentAdditive (Equivalents)ObservationImplicationReference
Standard ReactionNoneProduct formed in high yield.Baseline for comparison. nih.gov
Radical Scavenging 1BHT (3.0 equiv.)Reaction was totally inhibited.A radical pathway is involved. nih.gov
Radical Scavenging 2TEMPO (3.0 equiv.)Reaction was totally inhibited.Confirms radical pathway involvement. nih.gov
Radical Trapping1,1-Diphenylethylene (3.0 equiv.)Trapped adduct was isolated.Demonstrates the existence of the key sulfonyl radical. nih.gov

Ionic cyclization reactions are the most traditional and widely used methods for synthesizing the benzothiophene ring.

Electrophilic Cyclization : This process typically involves the attack of an electron-rich sulfur atom onto an electrophilic carbon, often an alkyne or a carbonyl group, followed by cyclization and aromatization. The synthesis of 2,3-disubstituted benzo[b]thiophenes via the electrophilic cyclization of o-alkynyl thioanisoles is a prime example. nih.govorganic-chemistry.org The proposed mechanism begins with the attack of the alkyne on an electrophilic sulfur reagent, followed by intramolecular nucleophilic ring-opening of the resulting three-membered sulfonium (B1226848) ring intermediate, and subsequent demethylation to yield the final product. nih.gov

Nucleophilic Cyclization : These pathways often involve the intramolecular attack of a sulfur nucleophile on an electrophilic center on the aromatic ring. A common strategy is the tandem condensation of o-iodoarylacetonitriles with dithioesters, followed by an intramolecular C-S bond formation to give diversely substituted benzothiophenes. organic-chemistry.org Another example is the reaction of o-halovinylbenzenes with potassium sulfide, which provides 2-substituted benzo[b]thiophenes in high yields without a transition-metal catalyst. organic-chemistry.org

Optimization of Synthetic Yields and Scalability Considerations

Optimizing reaction conditions is essential for maximizing product yield and ensuring the practicality of a synthetic route, especially for potential large-scale production. Key parameters that are typically screened include the catalyst, solvent, base, temperature, and reaction time.

For instance, in the palladium iodide-catalyzed synthesis of benzothiophene-3-carboxylic esters, various parameters were optimized. nih.gov The choice of solvent, catalyst loading (PdI₂), and additives (KI) were all shown to have a significant impact on the reaction yield. High yields were obtained with both electron-donating and electron-withdrawing substituents on the aryl group of the precursor. nih.gov

Table 2: Optimization of Reaction Conditions for Ni-Catalyzed Hydroalkylation This table illustrates the effect of different ligands and activators on the yield of linear vs. branched products in a nickel-catalyzed reaction, showcasing a common optimization process applicable to related syntheses.

EntryLigandActivatorLinear Product Yield (%)Branched Product Yield (%)Reference
1L6(EtO)₂MeSiH / KF88- acs.org
2L12(EtO)₂MeSiH / KF<566 acs.org
3L4(EtO)₂MeSiH / KF4446 acs.org
4L6(EtO)₂MeSiH / CsF-33 acs.org
5None(EtO)₂MeSiH / KF-- acs.org

Scalability is a crucial factor for the practical application of a synthetic method. Several modern benzothiophene syntheses have been successfully demonstrated on a gram scale. organic-chemistry.org For example, an electrochemical synthesis of benzothiophene dioxides was scaled up to 5.0 mmol, affording the product in an 82% yield, demonstrating the preparative utility of the method. nih.gov The ability to perform reactions in a single vessel on a larger scale enhances the efficiency and industrial applicability of the synthesis. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. For a molecule with the complexity of 5,6-Diethyl-1,3-diphenyl-2-benzothiophene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be required for unambiguous signal assignment.

Two-dimensional NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to identify the protons within the ethyl groups by showing correlations between the methylene (B1212753) (CH₂) and methyl (CH₃) protons. It would also help to trace the connectivity of protons on the phenyl and benzothiophene (B83047) rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the previously identified proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, it would show correlations from the ethyl protons to the carbons of the benzothiophene core and from the phenyl protons to the carbons of the thiophene (B33073) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, even if they are not directly bonded. NOESY is critical for determining the conformation of the molecule in solution, for example, by showing through-space interactions between the protons of the phenyl groups and the ethyl groups.

A hypothetical data table summarizing the expected ¹H and ¹³C NMR chemical shifts is presented below. The exact values can vary depending on the solvent and experimental conditions.

Atom Type Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Phenyl-H7.2 - 7.6125 - 140
Benzothiophene-H7.0 - 7.8120 - 145
Ethyl CH₂2.5 - 2.920 - 30
Ethyl CH₃1.1 - 1.410 - 15

While solution-state NMR provides information about the molecule's structure and conformation in solution, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra of the solid material. These spectra can reveal the presence of different polymorphs (different crystal packing arrangements) and provide information about the molecular conformation in the crystalline state, which can be compared with data from X-ray diffraction.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₂₆H₂₄S), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula.

Technique Expected Measurement Value
HRMS (e.g., ESI-TOF)Calculated Exact Mass368.1602
Measured m/z[M+H]⁺ ≈ 369.1675

Vibrational Spectroscopy for Functional Group and Structural Analysis (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: This technique would show characteristic absorption bands for the various bonds in this compound. Key expected absorptions would include C-H stretching vibrations from the aromatic rings and the ethyl groups, and C=C stretching vibrations from the aromatic systems.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds. It would also show characteristic bands for the aromatic C=C and C-H vibrations, as well as vibrations involving the sulfur atom in the benzothiophene core.

Vibrational Mode Expected FT-IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch3000 - 28503000 - 2850
Aromatic C=C Stretch1600 - 14501600 - 1450
C-S Stretch700 - 600700 - 600

X-ray Diffraction (XRD) Analysis for Crystalline Structures and Molecular Packing

X-ray diffraction is the most powerful technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide a wealth of information. researchgate.netresearchgate.netrsc.org This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule. researchgate.net Furthermore, it would reveal the conformation of the molecule in the solid state, including the rotational angles of the phenyl groups relative to the benzothiophene plane. The analysis would also elucidate how the molecules pack together in the crystal lattice, revealing any intermolecular interactions such as pi-stacking or van der Waals forces. researchgate.net

A hypothetical table of crystallographic data is provided below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)12.8
β (°)95.5
Volume (ų)2035
Z4

Powder X-ray Diffraction for Bulk Material Crystallinity

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique that provides crucial information about the crystalline nature of a bulk material. By analyzing the diffraction pattern produced when a powdered sample is irradiated with X-rays, one can determine the degree of crystallinity, identify the crystal phase (polymorphs), and calculate the unit cell parameters of the crystalline lattice. unibo.itresearchgate.netdtic.mil

In the case of this compound, a PXRD analysis would involve packing a finely ground powder of the compound into a sample holder and exposing it to a monochromatic X-ray beam. The detector would then measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, would exhibit sharp peaks if the material is crystalline, or a broad halo if it is amorphous. The positions and intensities of the diffraction peaks are characteristic of the compound's crystal structure. dtic.mil

The identification of different crystalline forms, or polymorphs, is of significant interest as different polymorphs of the same compound can exhibit distinct physical properties. unibo.it Should this compound exhibit polymorphism, PXRD would be the primary tool for their identification and characterization. Each polymorph would produce a unique diffraction pattern. Furthermore, the presence of solvates, where solvent molecules are incorporated into the crystal lattice, can also be detected and characterized by PXRD. unibo.it

Hypothetical PXRD Data for a Crystalline Form of this compound:

2θ (degrees)d-spacing (Å)Relative Intensity (%)
8.510.485
12.27.2540
17.05.21100
20.84.2765
24.53.6370
28.13.1755

Note: This data is hypothetical and for illustrative purposes.

Advanced Spectroscopic Probes for Electronic Transitions and Photophysical Processes

The electronic and photophysical properties of this compound can be thoroughly investigated using advanced spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy. These methods provide insights into the electronic transitions within the molecule and the subsequent de-excitation pathways.

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from the ground state to higher energy excited states. The resulting spectrum provides information about the energy levels of the molecular orbitals involved in the electronic transitions. For a conjugated system like this compound, the absorption spectrum is expected to show characteristic π-π* transitions. uobaghdad.edu.iq

Fluorescence spectroscopy, on the other hand, probes the emission of light from the lowest singlet excited state (S₁) as it relaxes back to the ground state (S₀). The fluorescence spectrum is typically mirror-imaged to the lowest energy absorption band and occurs at a longer wavelength (lower energy) due to energy loss in the excited state prior to emission. The difference between the absorption and emission maxima is known as the Stokes shift. uobaghdad.edu.iqnih.gov

Solvatochromism refers to the change in the color of a substance, and hence its absorption or emission spectrum, when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. By studying the UV-Vis absorption and fluorescence spectra of this compound in a range of solvents with varying polarities, one can gain valuable information about the nature of the excited state. rsc.org

A significant shift in the emission maximum to longer wavelengths (a red shift or bathochromic shift) with increasing solvent polarity is often indicative of an excited state with a larger dipole moment than the ground state, suggesting a charge-transfer character. uobaghdad.edu.iqrsc.org The analysis of solvatochromic data using models like the Lippert-Mataga plot can provide a quantitative estimate of the change in dipole moment upon excitation.

Hypothetical Solvatochromic Data for this compound:

SolventPolarity (ET(30))Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)
n-Hexane31.03504003663
Toluene33.93524104082
Dichloromethane41.13554254734
Acetonitrile45.63544405618
Dimethyl Sulfoxide (B87167)45.13564556328

Note: This data is hypothetical and for illustrative purposes.

Time-resolved spectroscopy techniques, such as femtosecond transient absorption spectroscopy, are powerful tools for directly observing the evolution of excited states on ultrafast timescales. rsc.orgscispace.com In a typical pump-probe experiment, a short laser pulse (the pump) excites the sample, and a second, delayed pulse (the probe) monitors the changes in absorption as the excited molecules relax.

By varying the time delay between the pump and probe pulses, one can track the population of different excited states and measure their lifetimes. This allows for the elucidation of the complete photophysical pathway, including processes such as vibrational relaxation, internal conversion, intersystem crossing to the triplet manifold, and fluorescence. scispace.com For instance, studies on similar phenylthiophene compounds have revealed rapid structural relaxation on the S₁ potential energy surface within hundreds of femtoseconds, followed by intersystem crossing to the triplet state on a picosecond timescale. rsc.org The rates of these processes can be influenced by factors such as molecular structure and the solvent environment. scispace.com

Hypothetical Excited-State Dynamics Data for this compound in Acetonitrile:

ProcessTimescaleDescription
S₁ Vibrational Relaxation~500 fsRelaxation of the initially populated "hot" S₁ state to a thermally equilibrated S₁ state.
S₁ Lifetime (Fluorescence)~2.5 nsRadiative decay from the S₁ state to the ground state.
Intersystem Crossing (S₁ → T₁)~15 psNon-radiative transition from the lowest singlet excited state to the lowest triplet excited state.
T₁ Lifetime~500 nsDecay of the lowest triplet state back to the ground state.

Note: This data is hypothetical and for illustrative purposes.

Computational Chemistry and Theoretical Modeling of 5,6 Diethyl 1,3 Diphenyl 2 Benzothiophene

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published quantum chemical calculations specifically for 5,6-Diethyl-1,3-diphenyl-2-benzothiophene are available.

Density Functional Theory (DFT) for Ground State Properties

There are no DFT studies in the public domain that focus on the ground state properties of this compound.

Specific optimized geometries and conformational analyses for this compound have not been reported in the scientific literature.

Data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available.

There are no published Molecular Electrostatic Potential (MEP) maps for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

No TD-DFT calculations have been published that would allow for an analysis of the excited state properties of this specific compound.

Predicted UV-Vis absorption and emission spectra based on TD-DFT calculations for this compound are not available in the current body of scientific literature.

Investigation of Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a critical photophysical process in donor-acceptor systems. In molecules like this compound, the benzothiophene (B83047) core can act as a π-electron donor, while the phenyl substituents can modulate the electronic properties. The diethyl substituents, being electron-donating groups, are expected to enhance the donor character of the benzothiophene moiety.

Computational studies on similar donor-acceptor molecules, often employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide insights into ICT. For instance, in studies of tetrathiafulvalene-fused dipyridophenazine, a significant change in dipole moment between the ground and excited states, estimated to be around 16 Debye, is indicative of a photoinduced intramolecular charge transfer process. unige.ch This large change is a hallmark of ICT. unige.ch

The investigation of charge transfer characteristics in substituted nitrobenzofurazan has also been explored through experimental and theoretical analyses, highlighting the role of electron-donating groups in causing ICT. nih.gov For this compound, it is anticipated that upon photoexcitation, there would be a significant redistribution of electron density from the electron-rich diethyl-benzothiophene core to the phenyl groups. Theoretical calculations on similar systems have shown that the nature of the bonding between donor and acceptor moieties is often of an electrostatic or hydrogen bond type. nih.gov

To quantify the charge transfer, computational models can predict the change in dipole moment upon excitation. The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity, which in turn can be used to estimate the change in dipole moment between the excited and ground states. unige.ch

Table 1: Representative Data on Dipole Moment Changes in Donor-Acceptor Molecules

CompoundMethodGround State Dipole Moment (μg) (Debye)Excited State Dipole Moment (μe) (Debye)Change in Dipole Moment (Δμ) (Debye)
TTF-dppz¹Lippert-Mataga PlotNot specifiedNot specified16

¹Data for tetrathiafulvalene-fused dipyridophenazine. unige.ch

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules. For a molecule like this compound, with its rotatable phenyl and ethyl groups, MD simulations can provide valuable information on its flexibility and how it might pack in a condensed phase.

Studies on polythiophene derivatives have shown that the length of the alkyl substituents significantly influences the conformational behavior. scispace.com Polythiophenes with shorter substituents tend to have a more pronounced tendency for intramolecular aggregation in poor solvent conditions. scispace.com The diethyl groups in this compound are relatively short, suggesting that intramolecular interactions could play a role in determining its preferred conformation.

The distribution of dihedral angles along the backbone of conjugated polymers is a key output of MD simulations and is related to the electronic properties of the material. scispace.com For this compound, the dihedral angles between the benzothiophene core and the phenyl rings would be of particular interest, as they would affect the degree of π-conjugation and, consequently, the electronic and optical properties.

Intermolecular interactions, which govern crystal packing and thin-film morphology, can also be investigated using MD simulations. In related systems like dibenzothiophene (B1670422) derivatives, it has been shown that methylation can influence the excited-state dynamics and intersystem crossing efficiencies. scispace.com The intermolecular stacking and interactions in the solid state are crucial for charge transport in organic electronic devices.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like NMR chemical shifts and vibrational frequencies. These predictions can aid in the structural elucidation and characterization of novel compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for chemists. Machine learning approaches, trained on large datasets of experimental spectra, have shown high accuracy in predicting ¹H chemical shifts, with mean absolute errors of less than 0.10 ppm. nih.gov DFT calculations are also a popular method for predicting NMR chemical shifts, although their accuracy can be lower, with root mean square errors of 0.2–0.4 ppm for ¹H shifts. nih.gov

For this compound, the chemical shifts of the protons and carbons in the benzothiophene core, the phenyl rings, and the ethyl groups could be predicted. The chemical shifts would be influenced by the electronic environment of each nucleus, including inductive and anisotropic effects from the aromatic rings and the sulfur atom. In substituted benzenes, the effect of substituents on proton chemical shifts can be accurately calculated, with root mean square errors of about 0.1 ppm. modgraph.co.uk

Table 2: Representative Predicted ¹H NMR Chemical Shifts for a Substituted Benzene (B151609)

Proton PositionCalculated Shift (ppm)Observed Shift (ppm)
H-27.287.27
H-37.357.36
H-47.287.27

Data for Toluene. modgraph.co.uk

Vibrational Frequencies: Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies, which often show good agreement with experimental spectra after applying a scaling factor. nih.gov More advanced methods can also account for anharmonicity, which can be important for certain vibrational modes. acs.org

For this compound, the calculated vibrational spectrum would show characteristic bands for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and vibrations involving the thiophene (B33073) ring. The study of charge-transfer complexes of benzothienobenzothiophene derivatives has shown that vibrational spectroscopy is a sensitive probe of charge transfer interactions. researchgate.net

Table 3: Representative Calculated Vibrational Frequencies for Thiophene

Vibrational ModeCalculated Frequency (cm⁻¹)
Symmetric C-H stretch3109
Asymmetric C-H stretch3103
Ring stretching1502
Ring stretching1409

Data from DFT calculations on thiophene. researchgate.net

Simulation of Crystal Packing and Solid-State Electronic Structure

The solid-state properties of organic semiconductors are intimately linked to their crystal packing and electronic structure. Computational simulations are essential for understanding these relationships and for designing materials with improved performance.

Studies on researchgate.netbenzothieno[3,2-b]benzothiophene (BTBT) and its derivatives have shown that modifications to the molecular structure, such as bromination or oxidation of the sulfur atoms, can lead to significant changes in crystal packing, from a herringbone to a π-stacked arrangement. mpg.demdpi.com These changes in packing, in turn, affect the electronic and optical properties of the material in the solid state. mpg.de For this compound, it is expected that the bulky phenyl and ethyl groups will play a significant role in determining the crystal packing.

The efficiency of charge transport in organic semiconductors is strongly dependent on the intermolecular electronic coupling, which is related to the overlap of molecular orbitals between adjacent molecules in the crystal. The transfer integral (t), which quantifies this electronic coupling, can be calculated using quantum chemical methods.

In substituted BTBT derivatives, the relative orientation of the molecules in the crystal lattice determines the magnitude of the transfer integrals for both holes and electrons. A larger transfer integral generally leads to higher charge carrier mobility. The substitution pattern on the BTBT core has been shown to be a key factor in tuning the intermolecular interactions and, consequently, the charge transport properties. mdpi.com

Charge transport in organic crystals is often anisotropic, meaning that the charge carrier mobility is different along different crystallographic directions. This anisotropy arises from the directionality of the intermolecular orbital overlaps. Computational studies can map out these anisotropic charge transport pathways by calculating the transfer integrals between a central molecule and its neighbors in different directions.

For BTBT derivatives, it has been shown that the charge transport can be highly anisotropic, with the mobility varying significantly with the direction in the crystal. mdpi.com However, by carefully designing the molecular structure, it is possible to achieve more isotropic, or direction-independent, charge transport. For example, the introduction of long alkyl chains or phenyl substituents has been found to promote lower anisotropy in the mobility of BTBTs. mdpi.com Given the presence of phenyl groups in this compound, it is plausible that this molecule could exhibit interesting anisotropic charge transport properties.

Table 4: Representative Anisotropic Mobilities in BTBT Derivatives

CompoundMaximum Mobility (μmax) (cm²/V·s)Minimum Mobility (μmin) (cm²/V·s)Anisotropy (μmax/μmin)
2,7-bis(4-ethylphenyl)benzothieno[3,2-b] researchgate.netbenzothiophene0.3660.2841.29
D(PhFCO)-BTBT (n-type)0.2380.2281.05

Data from a study on mobility anisotropy in BTBT derivatives. mdpi.com

Advanced Applications and Functionalization Strategies in Materials Science

Organic Electronics and Optoelectronic Materials

No research data was identified that specifically investigates the role of 5,6-Diethyl-1,3-diphenyl-2-benzothiophene in organic electronics and optoelectronic materials.

Role in Organic Field-Effect Transistors (OFETs)

There are no available studies on the application or performance of this compound in Organic Field-Effect Transistors (OFETs).

Information regarding the charge carrier mobility modulation of this compound is not available in the reviewed literature.

No data exists on the device architectures or performance evaluation of OFETs incorporating this compound.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The potential use of this compound in Organic Light-Emitting Diodes (OLEDs) or as a luminescent material has not been reported in the scientific literature.

There are no findings on the emission efficiency or the tunability of luminescence for this compound.

Research on the exciton (B1674681) dynamics and energy transfer mechanisms within this compound has not been documented.

Organic Photovoltaics (OPVs) and Solar Energy Conversion

Benzothiophene-based materials are increasingly investigated for their potential in organic photovoltaics (OPVs) due to their favorable electronic properties and stability. nih.gov The core structure allows for the creation of donor-acceptor (D-A) type chromophores, which are essential for efficient charge separation and transport in solar cells. nih.gov While specific studies on this compound in OPVs are not prevalent, the broader class of benzo[1,2-b:4,5-b′]dithiophene (BDT)-based conjugated polymers has demonstrated high power conversion efficiencies (PCEs). acs.org

The introduction of specific substituents to the benzothiophene (B83047) core is a key strategy to tune the material's properties for OPV applications. For instance, the incorporation of electron-donating (e.g., alkyl chains like diethyl groups) and electron-withdrawing groups can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov In the case of this compound, the diethyl groups at the 5 and 6 positions would act as electron-donating moieties, likely raising the HOMO level. The phenyl groups at the 1 and 3 positions can influence the molecular packing and electronic coupling, which are crucial for charge transport.

Functionalization for Property Modulation

The properties of benzothiophene derivatives can be precisely tailored through chemical functionalization. This allows for the development of materials with optimized characteristics for specific applications.

The electronic and optical properties of the benzothiophene core are highly sensitive to the nature and position of substituents. The introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels, the bandgap, and the absorption and emission spectra. nih.gov

For example, studies on other benzothiophene derivatives have shown that electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower both the HOMO and LUMO levels. nih.gov In this compound, the ethyl groups are electron-donating, which would likely lead to a higher HOMO level compared to the unsubstituted benzothiophene. The phenyl groups can extend the π-conjugation, which typically results in a red-shift of the absorption spectrum and a smaller bandgap.

The following table, based on data from related benzothiophene derivatives, illustrates the effect of different substituents on the electronic properties.

CompoundSubstituent(s)HOMO (eV)LUMO (eV)Band Gap (eV)
PTRReference Compound-5.471-3.2042.267
PT1Modified Acceptor-5.510-3.2752.235
PT2Modified Acceptor-5.528-3.3042.224
PT3Modified Acceptor-5.671-3.4492.222
PT4Modified Acceptor-5.568-3.3682.200
PT5Modified Acceptor-5.625-3.4882.137
PT6Modified Acceptor-5.649-3.4802.169
PT7Modified Acceptor-5.568-3.3682.200
This table is interactive. Data is illustrative of general trends in substituted benzothiophenes and is derived from a study on different chromophores. nih.gov

The derivatization of benzothiophene compounds can be used to control their assembly into well-ordered supramolecular structures. This is particularly important for applications in organic electronics, where the long-range order of molecules influences charge transport. Introducing specific functional groups can promote π-π stacking and other non-covalent interactions that drive self-assembly.

For instance, attaching long alkyl chains can enhance solubility and promote the formation of crystalline domains in thin films. The diethyl groups in this compound could play a similar role. The phenyl groups can also contribute to intermolecular interactions, influencing the packing motif in the solid state. The synthesis of non-symmetric diarylethenes, a class of photochromic molecules, highlights the importance of controlled derivatization to achieve desired properties and applications. rsc.org

Smart Materials and Responsive Systems (e.g., Photochromic Applications)

Benzothiophene derivatives are key components in the design of "smart" materials, particularly those exhibiting photochromism. Photochromic materials can reversibly change their color and other properties upon exposure to light of specific wavelengths. nih.govmdpi.com This behavior makes them suitable for applications in optical data storage, molecular switches, and responsive systems. mdpi.com

Diarylethenes are a prominent class of photochromic molecules, and many successful examples incorporate a benzothiophene or benzothiophene-1,1-dioxide unit. rsc.orgnih.gov These molecules undergo a reversible cyclization reaction upon irradiation with UV light, leading to a colored, closed-ring isomer. The open-ring form can be regenerated by irradiation with visible light. mdpi.com

The photochromic properties of these diarylethenes are highly dependent on the substituents on the benzothiophene and other aryl units. rsc.orgnih.govresearchgate.net For instance, electron-donating groups can shift the absorption band to longer wavelengths. rsc.org The introduction of different functional groups can also influence the quantum yield of the cyclization reaction and the thermal stability of the isomers. rsc.org It is conceivable that a diarylethene incorporating the this compound moiety could be synthesized to create a photochromic system with tailored properties. The diethyl and diphenyl groups would influence the electronic structure and steric interactions, thereby affecting the switching behavior.

The following table summarizes the photochromic properties of several benzothiophene-1,1-dioxide-based diarylethenes with different substituents.

CompoundSubstituentAbsorption Max (Open Form, nm)Absorption Max (Closed Form, nm)
BTT-1Methyl~250458
BTT-2Phenyl~288529
BTT-3Formyl~253592
BTT-4Triphenylamine~378611
This table is interactive. Data is based on a study of benzo[b]thiophene-1,1-dioxide based diarylethenes and illustrates the influence of substituents on photochromic properties. rsc.orgrsc.org

Conclusion and Future Research Directions

Summary of Key Academic Insights into 5,6-Diethyl-1,3-diphenyl-2-benzothiophene

A thorough review of academic and scientific databases reveals a significant finding: there are currently no published studies, articles, or patents that specifically describe the synthesis, characterization, or properties of this compound. This indicates that the compound is likely novel and has not yet been a subject of academic or industrial research. The benzothiophene (B83047) scaffold itself is a well-known heterocyclic system, and numerous derivatives have been explored for various applications. However, the specific substitution pattern of diethyl groups at the 5 and 6 positions, combined with diphenyl groups at the 1 and 3 positions of the benzothiophene core, does not appear in the existing scientific record.

Potential for Novel Derivatizations and Structural Analogues

While no derivatives of this compound have been reported, the core structure presents several avenues for potential derivatization. Future research could explore:

Functionalization of the Phenyl Rings: The phenyl groups at the 1 and 3 positions could be substituted with various functional groups (e.g., electron-donating or electron-withdrawing groups) to modulate the electronic properties of the molecule.

Modification of the Diethyl Groups: The ethyl groups at the 5 and 6 positions could be altered to other alkyl chains or functionalized to introduce new chemical handles.

Oxidation of the Sulfur Atom: The sulfur heteroatom could be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly impact the geometry and electronic nature of the benzothiophene ring system.

These potential derivatives, once synthesized, could be compared to the parent compound to establish structure-activity relationships.

Emerging Methodologies for Synthesis and Characterization

The synthesis of the benzothiophene core is a well-established field in organic chemistry. Hypothetically, the synthesis of this compound could be approached through modern cross-coupling reactions or classical condensation methods.

For characterization, a combination of standard and advanced analytical techniques would be essential:

Analytical Technique Purpose
NMR Spectroscopy (¹H, ¹³C) would be crucial for determining the precise connectivity and arrangement of atoms in the molecule, confirming the positions of the diethyl and diphenyl substituents.
Mass Spectrometry Would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.
X-ray Crystallography If a suitable crystal can be obtained, this technique would provide unambiguous proof of the molecular structure and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
UV-Vis and Fluorescence Spectroscopy Would offer insights into the electronic absorption and emission properties of the compound, which are often of interest for materials science applications.

Future Directions in Computational Modeling and Predictive Design

In the absence of experimental data, computational modeling offers a powerful tool for predicting the properties of this compound. Density Functional Theory (DFT) calculations could be employed to:

Predict its three-dimensional structure and electronic properties.

Simulate its theoretical NMR, UV-Vis, and vibrational spectra to aid in future experimental characterization.

Estimate its potential for applications in areas like organic electronics by calculating parameters such as the HOMO-LUMO gap.

Predictive design could also be used to guide the synthesis of derivatives with tailored properties.

Broader Implications for Heterocyclic Chemistry and Advanced Materials Development

The study of novel heterocyclic compounds like this compound is fundamental to advancing the field of heterocyclic chemistry. Each new, well-characterized compound expands our understanding of structure-property relationships.

Should this specific benzothiophene derivative be found to possess interesting photophysical or electronic properties, it could have implications for the development of advanced materials, such as:

Organic Light-Emitting Diodes (OLEDs): The extended π-system of the molecule suggests potential as an emissive or charge-transport material.

Organic Photovoltaics (OPVs): The benzothiophene core is a component of some materials used in organic solar cells.

Organic Field-Effect Transistors (OFETs): The potential for ordered packing in the solid state could make it a candidate for semiconductor applications.

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